molecular formula C10H11N3O6 B14463896 6-Cyanouridine CAS No. 68184-19-0

6-Cyanouridine

Cat. No.: B14463896
CAS No.: 68184-19-0
M. Wt: 269.21 g/mol
InChI Key: VKYNAGJTRLOIPG-ZOQUXTDFSA-N
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Description

6-Cyanouridine is a useful research compound. Its molecular formula is C10H11N3O6 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

ODCase Inhibition and Antiviral Research:

  • ODCase Target Orotidine-5'-monophosphate decarboxylase (ODCase) has become a target for drug design, and 6-cyanouridine is a ligand of interest in this context .
  • Antiviral Applications ODCase inhibitors, including derivatives of this compound, have demonstrated effectiveness against RNA viruses like pox and flaviviruses, including the West Nile virus .
  • Transformation and Catalysis ODCase can transform 6-cyano-UMP into BMP, which indicates its catalytic promiscuity. This transformation involves non-covalent catalysis with strong electrostatic forces that disrupt the resonance in the 6-cyano-pyrimidine nucleic base .

Chemical Modifications and Synthesis:

  • Nucleophilic Substitution 6-Cyanouracil derivatives can undergo direct nucleophilic substitution reactions with alkyl Grignard reagents in the presence of zinc(II) .
  • Synthesis of 6-Alkylaminouridines this compound derivatives can be used in the synthesis of 6-alkylaminouridines via nucleophilic aromatic substitution .

Potential Biomedical Applications

Platinum Nanoparticles (PtNPs) and Melanogenesis:

  • Modulation of Melanogenesis Platinum nanoparticles (PtNPs) have shown potential in treating uneven skin pigmentation, enhancing sunless tanning, and potentially restoring gray hair .
  • Size-Dependent Effects Studies indicate that smaller PtNPs induce more extracellular melanin production while decreasing intracellular melanin, suggesting PtNPs can modulate melanogenesis .
  • Non-Cytotoxicity Certain PtNPs, such as 2.4 nm citrate-encapsulated PtNPs, exhibit no cytotoxicity to RAW 264.7 cells at concentrations below 1000 μM platinum, highlighting the complex interactions of PtNPs with biological systems .

Experimental Studies

Deuterium Exchange Reaction:

  • UMP and F-UMP Catalysis Orotidine 5′-monophosphate decarboxylase (ScOMPDC) catalyzes the exchange of the C-6 proton of UMP with deuterium from solvent D2O, resulting in UMP labeled with deuterium at C-6 .
  • Stabilization of Vinyl Carbanions ScOMPDC stabilizes bound UMP and F-UMP vinyl carbanions, relative to the bound nucleotides, by at least 13 kcal/mol, which accelerates the decarboxylation of OMP .
  • Spectroscopic Analysis 1H NMR spectroscopy is used to monitor the deuterium exchange, with chemical shifts referenced to HOD at 4.67 ppm .

Data Table: Biological and Therapeutic Potential of Platinum-Based Active Ingredients

PropertyDescription
Inhibitory Effects Significant inhibitory effects observed in N. tetragona at concentrations of 0.1, 0.5, and 1 μg/mL
Melanin Synthesis PtNPs significantly inhibit intracellular melanogenesis compared to UVB-treated control
Tyrosinase Activity Larger PtNPs enhance intracellular tyrosinase activity, while smaller PtNPs do not affect tyrosinase activity at tested concentrations
Melanin Production Smaller PtNPs (5 nm) induce more extracellular melanin production and decrease intracellular melanin compared to larger PtNPs (50 nm)
Cytotoxicity 2.4 nm citrate-encapsulated PtNPs are not cytotoxic to RAW 264.7 cells at concentrations below 1000 μM platinum
Potential Mechanisms PtNPs may induce ROS production and inflammation under specific conditions, and Pt ions may dissociate from nanoparticles through complex biological reactions and interact with cellular components, leading to potential long-term health risks
Applications Treating uneven skin pigmentation, enhancing sunless tanning, and potentially restoring gray hair

Empirical Model for Ligand Structure

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

A notable reaction involving 6-cyanouridine is its nucleophilic substitution with alkyl Grignard reagents. In the presence of zinc(II) chloride as a catalyst, this reaction leads to the formation of 6-alkyluridines. This method is applicable to both sugar-protected and unprotected forms of this compound, providing a versatile approach to synthesizing various derivatives .

Hydrolysis Reactions

The hydrolysis of this compound and its derivatives has been extensively studied, particularly in the context of enzymatic catalysis. Research indicates that orotidine 5'-monophosphate decarboxylase (ODCase) significantly accelerates the hydrolysis of 6-cyano-uridine monophosphate (6-CN-UMP). The mechanism involves the Asp residue in ODCase acting as a general base, facilitating the conversion of 6-CN-UMP to barbiturate ribonucleoside monophosphate (BMP) .

Reaction Mechanisms

The proposed mechanisms for these reactions often involve nucleophilic attack at the carbon adjacent to the cyano group. For instance, studies have shown that α-halo and α-cyano pyridiniums undergo facile hydrolysis compared to their uracil counterparts, indicating a significant difference in reactivity due to structural variations .

Kinetic Data for Hydrolysis Reactions

CompoundRate Constant (s⁻¹) at pH 7.5Mechanism Description
Uracil Derivative1.6×1091.6\times 10^{-9}
text
| Slow hydrolysis without enzymatic catalysis |

| 6-Cyanouracil | 4.7×10104.7\times 10^{-10}
| Enhanced hydrolysis via ODCase |

Properties

CAS No.

68184-19-0

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carbonitrile

InChI

InChI=1S/C10H11N3O6/c11-2-4-1-6(15)12-10(18)13(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,14,16-17H,3H2,(H,12,15,18)/t5-,7-,8-,9-/m1/s1

InChI Key

VKYNAGJTRLOIPG-ZOQUXTDFSA-N

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C#N

Origin of Product

United States

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